molecular formula C14H14N4O2S2 B4367359 N~2~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-THIOPHENESULFONAMIDE

N~2~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-THIOPHENESULFONAMIDE

Cat. No.: B4367359
M. Wt: 334.4 g/mol
InChI Key: ZIULDISQDLGVTH-UHFFFAOYSA-N
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Description

N~2~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-THIOPHENESULFONAMIDE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a thiophene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-THIOPHENESULFONAMIDE typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of the 4-Methylbenzyl Group: The 4-methylbenzyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Thiophene Ring: The thiophene ring is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N~2~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-THIOPHENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the triazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N~2~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-THIOPHENESULFONAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N2-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting normal biochemical pathways. The triazole and thiophene rings play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylbenzyl)-1H-benzimidazole
  • 1-(4-Methylbenzyl)-1H-1,2,4-triazole
  • 2-(4-Methylbenzyl)-1H-benzimidazole

Uniqueness

N~2~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-THIOPHENESULFONAMIDE is unique due to the presence of both the triazole and thiophene rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[1-[(4-methylphenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S2/c1-11-4-6-12(7-5-11)9-18-10-15-14(16-18)17-22(19,20)13-3-2-8-21-13/h2-8,10H,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIULDISQDLGVTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC(=N2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-THIOPHENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N~2~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-THIOPHENESULFONAMIDE
Reactant of Route 3
N~2~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-THIOPHENESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N~2~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-THIOPHENESULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N~2~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-THIOPHENESULFONAMIDE
Reactant of Route 6
N~2~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-THIOPHENESULFONAMIDE

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